N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide
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Overview
Description
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoylphenyl group, a morpholine sulfonyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxyphenyl isocyanate, which is then reacted with 2-aminophenyl to form the carbamoylphenyl intermediate. This intermediate is further reacted with 4-methyl-3-(morpholine-4-sulfonyl)benzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with modified functional groups, while reduction may result in the formation of reduced compounds with different properties.
Scientific Research Applications
N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used in organic synthesis as an intermediate for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE include:
- 4-Methoxycarbonylphenylboronic acid
- 4-Carbomethoxybenzeneboronic acid
- 4-Methoxycarbonylbenzeneboronic acid
Uniqueness
What sets N-{2-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}-4-METHYL-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H27N3O6S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)carbamoyl]phenyl]-4-methyl-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C26H27N3O6S/c1-18-7-8-19(17-24(18)36(32,33)29-13-15-35-16-14-29)25(30)28-23-6-4-3-5-22(23)26(31)27-20-9-11-21(34-2)12-10-20/h3-12,17H,13-16H2,1-2H3,(H,27,31)(H,28,30) |
InChI Key |
KRTXQEZEMMHLRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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